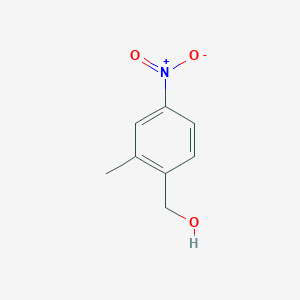

(2-Metil-4-nitrofenil)metanol

Descripción general

Descripción

(2-Methyl-4-nitrophenyl)methanol, also known as 2-MNP, is a chemical compound that has been studied for its various applications in scientific research. It is a colorless, volatile liquid that is soluble in water and organic solvents. 2-MNP is a derivative of 4-nitrophenol, and its properties are similar to those of 4-nitrophenol, but with the added advantage of being more stable and easier to handle. This compound has been widely used in various scientific research applications, particularly in the fields of organic synthesis, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Análisis de materia particulada atmosférica

(2-Metil-4-nitrofenil)metanol puede utilizarse como estándar interno en la determinación de compuestos nitro monoaromáticos en aerosoles atmosféricos. Esta aplicación es crucial para el monitoreo ambiental y la comprensión de los impactos de la calidad del aire en la salud humana .

Caracterización del crecimiento de cristales

Este compuesto puede servir para determinar la estructura y los valores del parámetro de la celda unitaria de los cristales cultivados, como los cristales de 4-metil-2-nitroanilina. Esto es importante en la ciencia de los materiales para desarrollar nuevos materiales con propiedades específicas .

Determinación fluorométrica

El compuesto podría usarse potencialmente en métodos fluorométricos para la determinación de iones metálicos, como Cd2+. Esta aplicación es significativa en la química ambiental para detectar y cuantificar contaminantes metálicos .

Estudio de los efectos del solvente

This compound podría estar involucrado en estudios que investigan los efectos de los solventes en las propiedades electrónicas y moleculares de compuestos relacionados. Esta investigación puede informar el diseño de procesos y productos químicos .

Investigación en ciencias de la vida

Si bien no se menciona directamente, compuestos como This compound podrían usarse en varios campos de investigación en ciencias de la vida, incluida la biología celular, la genómica y la proteómica, proporcionando información esencial sobre los procesos y sistemas biológicos .

Mecanismo De Acción

Target of Action

The primary target of (2-Methyl-4-nitrophenyl)methanol is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a cell-to-cell communication mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

(2-Methyl-4-nitrophenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The compound has been shown to have a tight-binding mode of action, indicating a strong interaction with the PqsD enzyme .

Biochemical Pathways

By inhibiting PqsD, (2-Methyl-4-nitrophenyl)methanol affects the QS system of Pseudomonas aeruginosa . This system regulates a variety of virulence factors and contributes to biofilm formation, a key reason for bacterial resistance against conventional antibiotics . Disruption of this system can therefore have significant downstream effects on the bacteria’s ability to infect and resist treatment.

Pharmacokinetics

The compound’s effectiveness in inhibiting pqsd suggests that it is able to reach its target in sufficient concentrations .

Result of Action

The inhibition of PqsD by (2-Methyl-4-nitrophenyl)methanol results in disruption of the QS system in Pseudomonas aeruginosa . This leads to a reduction in the production of virulence factors and a decrease in biofilm formation . These molecular and cellular effects can potentially reduce the bacteria’s ability to infect and resist treatment.

Propiedades

IUPAC Name |

(2-methyl-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSWIWNWHAUARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612649 | |

| Record name | (2-Methyl-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22162-15-8 | |

| Record name | (2-Methyl-4-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

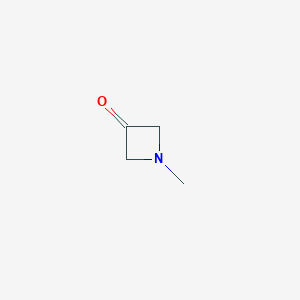

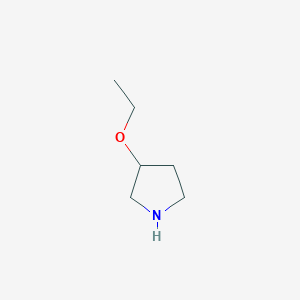

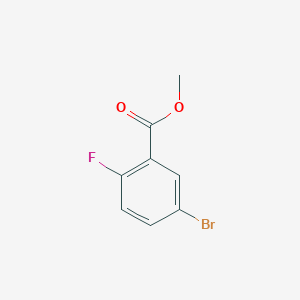

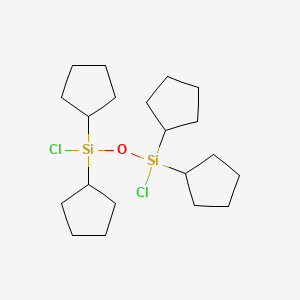

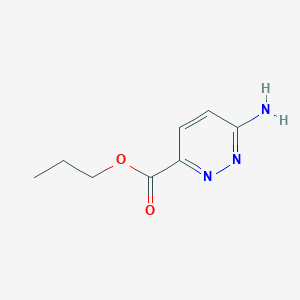

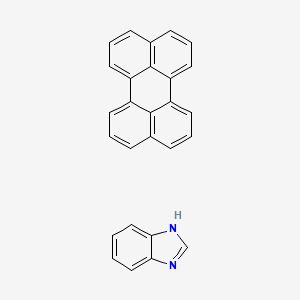

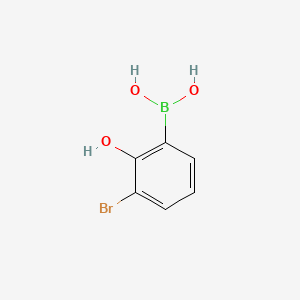

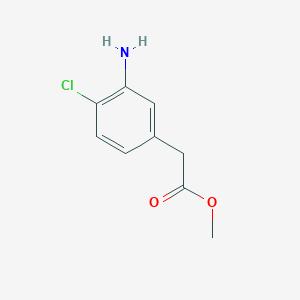

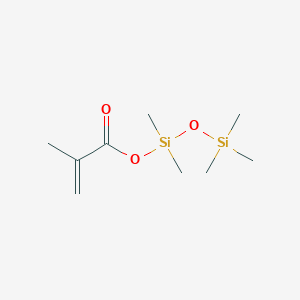

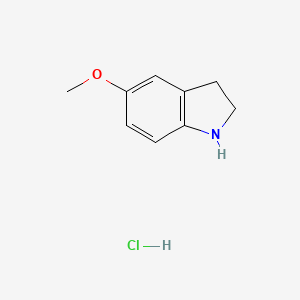

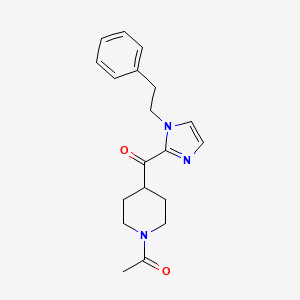

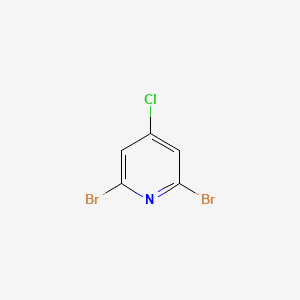

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.